NKCC1 versus NKCC2 Selectivity: ARN23746 Eliminates the Diuretic Liability of Bumetanide
ARN23746 demonstrates over 30‑fold selectivity for NKCC1 over NKCC2, a critical advantage over bumetanide, which inhibits NKCC1 and NKCC2 with nearly equal potency. In HEK293 cells expressing NKCC2, ARN23746 showed no significant inhibition at 10 µM, whereas bumetanide strongly inhibits NKCC2 with an IC₅₀ of 0.1–0.5 µM [1]. This selectivity translates directly to the absence of diuretic effect in vivo, with ARN23746 showing no increase in urine output even at 50× the effective dose, in marked contrast to bumetanide's pronounced diuresis at therapeutic concentrations [2].
| Evidence Dimension | NKCC1 vs NKCC2 isoform selectivity |
|---|---|
| Target Compound Data | ARN23746 NKCC1 IC₅₀ ≈ 2.1 µM; NKCC2 inhibition not significant at 10 µM |
| Comparator Or Baseline | Bumetanide NKCC1 IC₅₀ = 0.05–0.6 µM; NKCC2 IC₅₀ = 0.1–0.5 µM |
| Quantified Difference | ARN23746 exhibits >30‑fold selectivity for NKCC1 over NKCC2; bumetanide shows ≤5‑fold selectivity |
| Conditions | Cl⁻ influx assay in NKCC1‑ or NKCC2‑transfected HEK293 cells |
Why This Matters
For chronic treatment of neurodevelopmental disorders, NKCC2‑mediated diuresis causes electrolyte imbalances and poor compliance; ARN23746's selectivity profile avoids this liability, making it a superior choice for neuroscience research and therapeutic development.
- [1] Savardi A, Borgogno M, Narducci R, et al. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders. Chem. 2020;6(8):2073-2096. View Source
- [2] Cancedda L, Borgogno M, Savardi A, et al. Preclinical Development of the Na-K-2Cl Co-transporter-1 (NKCC1) Inhibitor ARN23746 for the Treatment of Neurodevelopmental Disorders. ACS Pharmacol Transl Sci. 2023;6(1):1-11. View Source
